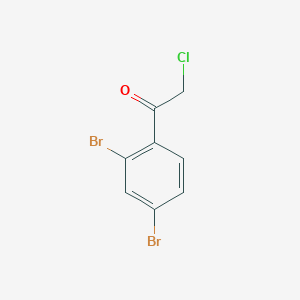
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring substituted with a hydroxyethyl group at the 6-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one typically involves the reaction of 2-methoxypyrimidine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(2-carboxyethyl)-2-methoxypyrimidin-4(3H)-one.
Reduction: this compound alcohol.
Substitution: 6-(2-hydroxyethyl)-2-(substituted)pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxyethyl methacrylate: Used in polymer chemistry and biomedical applications.
2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET).
Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the hydroxyethyl group with the stability of the methoxy group, making it a versatile intermediate for various applications.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-12-7-8-5(2-3-10)4-6(11)9-7/h4,10H,2-3H2,1H3,(H,8,9,11) |
Clé InChI |
GMMMIRNEVDOAKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


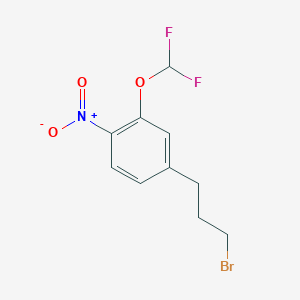

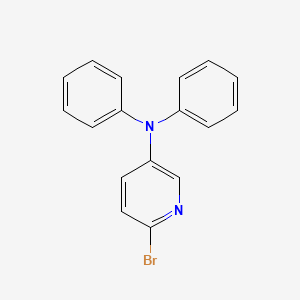
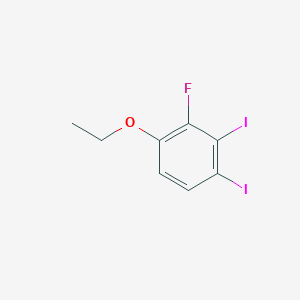
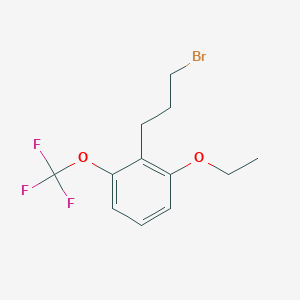
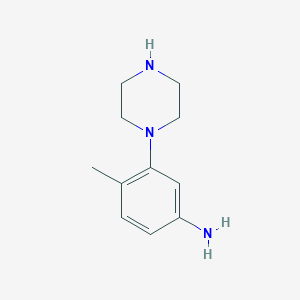
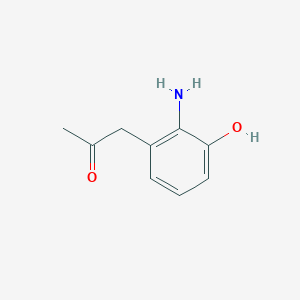
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
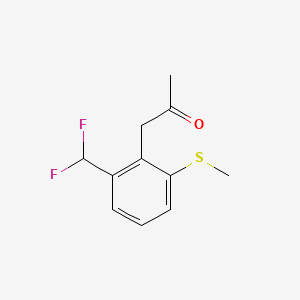
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)


![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
